molecular formula C14H8N2O12S B14502340 3,3'-Sulfonylbis(6-hydroxy-5-nitrobenzoic acid) CAS No. 62919-43-1

3,3'-Sulfonylbis(6-hydroxy-5-nitrobenzoic acid)

Cat. No.: B14502340
CAS No.: 62919-43-1
M. Wt: 428.29 g/mol
InChI Key: ZTQACHIXUHAMNW-UHFFFAOYSA-N
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Description

3,3’-Sulfonylbis(6-hydroxy-5-nitrobenzoic acid) is a chemical compound with the molecular formula C14H8N2O12S It is a derivative of benzoic acid and contains nitro and sulfonyl functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,3’-Sulfonylbis(6-hydroxy-5-nitrobenzoic acid) typically involves the nitration of 3,3’-sulfonylbis(6-hydroxybenzoic acid) using a mixture of concentrated nitric acid and sulfuric acid. The reaction is carried out under controlled temperature conditions to ensure the selective introduction of nitro groups at the desired positions on the aromatic ring.

Industrial Production Methods

Industrial production of this compound may involve large-scale nitration processes using continuous flow reactors to achieve high yields and purity. The reaction conditions are optimized to minimize by-products and ensure efficient conversion of starting materials to the desired product.

Chemical Reactions Analysis

Types of Reactions

3,3’-Sulfonylbis(6-hydroxy-5-nitrobenzoic acid) undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones.

    Reduction: Reduction of the nitro groups can yield amino derivatives.

    Substitution: Electrophilic aromatic substitution reactions can occur at positions ortho and para to the hydroxyl groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as hydrogen gas with a palladium catalyst or sodium borohydride are used.

    Substitution: Reagents like halogens (chlorine, bromine) and nitrating agents (nitric acid) are employed under acidic conditions.

Major Products Formed

    Oxidation: Quinones and other oxidized derivatives.

    Reduction: Amino derivatives.

    Substitution: Halogenated or nitrated derivatives.

Scientific Research Applications

3,3’-Sulfonylbis(6-hydroxy-5-nitrobenzoic acid) has several applications in scientific research:

    Chemistry: Used as a precursor for the synthesis of complex organic molecules and as a reagent in various chemical reactions.

    Biology: Investigated for its potential as a biochemical probe to study enzyme activities and metabolic pathways.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.

    Industry: Utilized in the production of dyes, pigments, and other specialty chemicals.

Mechanism of Action

The mechanism of action of 3,3’-Sulfonylbis(6-hydroxy-5-nitrobenzoic acid) involves its interaction with specific molecular targets, such as enzymes and receptors. The nitro and sulfonyl groups play a crucial role in modulating the compound’s reactivity and binding affinity. The compound can inhibit or activate certain biochemical pathways, leading to its observed biological effects.

Comparison with Similar Compounds

Similar Compounds

    3,3’-Sulfonylbis(6-hydroxybenzoic acid): Lacks the nitro groups, resulting in different chemical and biological properties.

    3,3’-Dinitrobenzidine: Contains nitro groups but lacks the sulfonyl and hydroxyl groups, leading to distinct reactivity and applications.

    Sulfanilic acid: Contains a sulfonyl group but differs in the overall structure and functional groups.

Uniqueness

3,3’-Sulfonylbis(6-hydroxy-5-nitrobenzoic acid) is unique due to the presence of both nitro and sulfonyl groups, which confer specific chemical reactivity and potential biological activities. Its combination of functional groups makes it a versatile compound for various applications in research and industry.

Properties

CAS No.

62919-43-1

Molecular Formula

C14H8N2O12S

Molecular Weight

428.29 g/mol

IUPAC Name

5-(3-carboxy-4-hydroxy-5-nitrophenyl)sulfonyl-2-hydroxy-3-nitrobenzoic acid

InChI

InChI=1S/C14H8N2O12S/c17-11-7(13(19)20)1-5(3-9(11)15(23)24)29(27,28)6-2-8(14(21)22)12(18)10(4-6)16(25)26/h1-4,17-18H,(H,19,20)(H,21,22)

InChI Key

ZTQACHIXUHAMNW-UHFFFAOYSA-N

Canonical SMILES

C1=C(C=C(C(=C1C(=O)O)O)[N+](=O)[O-])S(=O)(=O)C2=CC(=C(C(=C2)[N+](=O)[O-])O)C(=O)O

Origin of Product

United States

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